molecular formula C12H16O2S B13630973 2-((2-Methoxyethyl)thio)-1-(o-tolyl)ethan-1-one

2-((2-Methoxyethyl)thio)-1-(o-tolyl)ethan-1-one

Cat. No.: B13630973
M. Wt: 224.32 g/mol
InChI Key: WRIIOHFOISVWFJ-UHFFFAOYSA-N
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Description

2-((2-Methoxyethyl)thio)-1-(o-tolyl)ethan-1-one is an organic compound that belongs to the class of thioethers. This compound is characterized by the presence of a methoxyethyl group attached to a sulfur atom, which is further connected to an ethanone moiety substituted with an o-tolyl group. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2-Methoxyethyl)thio)-1-(o-tolyl)ethan-1-one typically involves the reaction of o-tolyl ethanone with 2-methoxyethyl thiol under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to a specific temperature to ensure the completion of the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve the yield. The use of catalysts and advanced purification techniques such as column chromatography or recrystallization can further enhance the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-((2-Methoxyethyl)thio)-1-(o-tolyl)ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the thioether group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the ethanone moiety can be reduced to form alcohols.

    Substitution: The methoxyethyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted thioethers.

Scientific Research Applications

2-((2-Methoxyethyl)thio)-1-(o-tolyl)ethan-1-one has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-((2-Methoxyethyl)thio)-1-(o-tolyl)ethan-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-((2-Methoxyethyl)thio)-1-phenylethan-1-one
  • 2-((2-Methoxyethyl)thio)-1-(p-tolyl)ethan-1-one
  • 2-((2-Methoxyethyl)thio)-1-(m-tolyl)ethan-1-one

Uniqueness

2-((2-Methoxyethyl)thio)-1-(o-tolyl)ethan-1-one is unique due to the specific positioning of the o-tolyl group, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and can lead to different properties and applications.

Properties

Molecular Formula

C12H16O2S

Molecular Weight

224.32 g/mol

IUPAC Name

2-(2-methoxyethylsulfanyl)-1-(2-methylphenyl)ethanone

InChI

InChI=1S/C12H16O2S/c1-10-5-3-4-6-11(10)12(13)9-15-8-7-14-2/h3-6H,7-9H2,1-2H3

InChI Key

WRIIOHFOISVWFJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C(=O)CSCCOC

Origin of Product

United States

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